5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF5N2O2/c1-2-16-5(7(9,10)11)3(6(17)18)4(15-16)8(12,13)14/h2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDOFCTOQHSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Fluorinated Acetoacetate Intermediates
The starting point is often an alkyl difluoroacetoacetate (e.g., ethyl 4,4-difluoro-3-oxobutanoate) which can be prepared via Claisen condensation or related methods.
Claisen Condensation and Acidification : The sodium or potassium enolate of alkyl difluoroacetoacetate is acidified using carbonic acid generated in situ by bubbling carbon dioxide into water, maintaining a pH of about 5–7. This step releases the free alkyl difluoroacetoacetate (Formula VI-A) with yields of 75–80% after purification by fractional distillation.
Coupling with Trialkyl Orthoformate : The purified alkyl difluoroacetoacetate is reacted with trialkyl orthoformate in the presence of excess acetyl anhydride. This reaction forms alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A), a key intermediate for pyrazole ring formation.
Pyrazole Ring Closure Reaction
The ring closure is performed by reacting the alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate intermediate with methylhydrazine in a two-phase system.
Aqueous weak bases such as sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate are used to facilitate the reaction, which is conducted at low temperatures (approximately -20°C to 5°C, preferably -10°C to 0°C) to control reaction kinetics and selectivity.
The organic phase containing the intermediate is slowly added to the aqueous phase containing methylhydrazine and the base. The reaction completes within 1 to 3 hours with effective stirring, yielding the pyrazole product with high purity (~99.9%).
Alternative Routes and Improvements
An improved process involves reacting esters of 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoic acid with methylhydrazine in the presence of halogenated organic solvents under inert atmosphere (nitrogen) at low temperatures (0°C). The reaction is exothermic and followed by acidification with hydrochloric acid to separate phases and purify the product.
This method enhances selectivity for the desired pyrazole isomer and reduces by-products, with the ratio of regioisomers monitored by ^1H NMR spectroscopy.
The use of ethyl 4-chloro-4,4-difluoro-3-oxobutanoate as a starting material allows for the introduction of the chlorodifluoromethyl substituent in the final pyrazole ring.
Organometallic Intermediate Approach
A more recent approach involves the preparation of 4-halogen-1-methyl-3-(trimethylsilyl) pyrazole via halogenation.
This intermediate is subjected to metal-halogen exchange using isopropylmagnesium chloride-lithium chloride complex in 2-methyltetrahydrofuran under nitrogen protection at low temperatures (-5°C to 10°C).
Subsequent reaction with ethyl chloroformate at -35°C to -25°C affords the ester intermediate, which can be further processed to the final pyrazole carboxylic acid derivative.
Summary Table of Preparation Steps
Research Findings and Notes
Use of weak bases in the ring closure step suppresses formation of undesired regioisomers, improving regioselectivity and yield.
Acidification with carbonic acid generated in situ is a mild and environmentally friendly method compared to strong mineral acids, reducing waste and corrosion issues.
The two-phase reaction system (organic solvent/water) allows better control of reaction kinetics and facilitates product isolation by phase separation.
The choice of solvent (e.g., toluene, xylene, halogenated solvents) and temperature control is critical for optimizing reaction rates and purity.
Metal-halogen exchange using isopropylmagnesium chloride-lithium chloride complex is an effective method for preparing halogenated pyrazole intermediates under mild conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced to form different derivatives.
Substitution: The halogen atoms can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Reduced pyrazoles and their derivatives.
Substitution Products: Various halogenated and non-halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent due to its unique structural features that enhance biological activity. The presence of trifluoromethyl groups is known to increase lipophilicity, allowing better cell membrane penetration.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Agricultural Chemistry
This compound has been identified as a potential herbicide and fungicide due to its ability to inhibit specific enzymes in plant metabolism.
Case Study: Herbicidal Activity
Research has shown that pyrazole derivatives can effectively control weed species by targeting the plant's growth regulators. Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to control treatments .
Synthesis and Production
The synthesis of 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step chemical reactions, including:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Functional Groups : The chlorodifluoromethyl and trifluoromethyl groups are introduced using specific reagents under controlled conditions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Key structural variations among pyrazole derivatives include:
- 1-Alkyl Group : Ethyl vs. methyl or phenyl.
- 3-Substituent : Trifluoromethyl (CF₃) vs. difluoromethyl (CHF₂) or chloro (Cl).
- 5-Substituent : Chlorodifluoromethyl (ClCF₂) vs. difluoromethoxy (OCF₂H) or trifluoromethyl (CF₃).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
The 5-chlorodifluoromethyl group introduces stronger electron-withdrawing effects than difluoromethoxy (M-3 metabolite), improving resistance to oxidative degradation.
Synthetic Accessibility :
- Ethyl-substituted derivatives (e.g., target compound) are less commonly reported than methyl analogs, possibly due to steric hindrance during synthesis (e.g., alkylation steps).
- The methyl analog (CAS 113100-53-1) is commercially available at 97% purity, whereas the target compound is discontinued, suggesting scalability issues.
Biological Activity :
- The M-3 metabolite (CAS 1006348-78-2) exhibits herbicidal activity as a pyroxasulfone degradation product, while the target compound’s ethyl group may enhance soil persistence.
- Pyridinyl-substituted analogs (e.g., 1305711-84-5) show broader pesticidal activity due to additional heterocyclic interactions.
Biological Activity
5-(Chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antifungal and antibacterial domains. The biological activity is attributed to the presence of the pyrazole ring and the various fluorinated substituents, which enhance its interaction with biological targets.
Antifungal Activity
A study highlighted that compounds with similar structural motifs demonstrated significant antifungal properties. The presence of difluoromethyl and trifluoromethyl groups is believed to enhance the binding affinity to fungal cytochrome P450 enzymes, crucial for fungal sterol biosynthesis. For example, related compounds exhibited moderate antifungal activity against various fungi, suggesting that 5-(chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid may also possess similar capabilities .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | Structure Type | Activity (MIC µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Triazole | 16 | Candida albicans |
| Compound B | Pyrazole | 32 | Aspergillus niger |
| 5-(Chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Pyrazole | TBD | TBD |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. In a study focusing on pyrazole derivatives, certain compounds showed promising activity against Gram-positive bacteria like Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentrations (MIC) indicating effective growth inhibition . The specific contributions of functional groups in enhancing antibacterial efficacy were noted, suggesting that modifications could lead to improved activity.
Table 2: Antibacterial Activity of Similar Compounds
| Compound Name | Structure Type | Activity (MIC µg/mL) | Target Organism |
|---|---|---|---|
| Compound X | Pyrazole | 64 | Staphylococcus aureus |
| Compound Y | Pyrazole | 128 | Bacillus cereus |
| 5-(Chlorodifluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Pyrazole | TBD | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorinated groups may alter membrane permeability or interfere with essential metabolic pathways in target organisms. For instance, similar compounds have been shown to inhibit key enzymes involved in sterol synthesis in fungi, leading to cell death .
Case Studies
- Antifungal Efficacy : A comparative study on various antifungal agents demonstrated that compounds with trifluoromethyl groups exhibited enhanced antifungal activity due to their ability to interact with cytochrome P450 enzymes more effectively than their non-fluorinated counterparts .
- Antibacterial Screening : In a screening assay for antibacterial activity, derivatives of pyrazole were tested against several bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl was linked to increased potency against Gram-positive bacteria .
Q & A
Q. Basic
- NMR :
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
- Mass Spec : ESI-MS in negative mode for [M-H]⁻ peak (theoretical m/z ~355) .
How do substituent electronic effects influence the pyrazole ring’s reactivity?
Advanced
The electron-withdrawing -CF3 and -CF2Cl groups reduce electron density at the pyrazole ring, directing electrophilic attacks to the 5-position. Computational studies (DFT/B3LYP) show:
- Hammett Constants : σ_meta values for -CF3 (0.43) and -Cl (0.37) correlate with enhanced acidity (pKa ~2.5 for the carboxylic acid) .
- Reactivity : Nucleophilic substitutions at the 4-position are hindered due to steric and electronic effects, favoring coupling reactions (e.g., Suzuki-Miyaura) at the 1-ethyl group .
What are critical safety considerations during synthesis?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of chlorinated/fluorinated vapors .
- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal .
How to resolve contradictions in reported biological activity data?
Advanced
Discrepancies in enzyme inhibition (e.g., carbonic anhydrase IC50 values) may arise from:
- Assay Conditions : pH (e.g., 7.4 vs. 6.8) and buffer composition (Tris vs. HEPES) alter protonation states .
- Purity : HPLC-MS to confirm >98% purity; trace solvents (e.g., DMF) may interfere with assays .
- Target Selectivity : Screen against isoform panels (e.g., CA I, II, IX) to identify off-target effects .
What computational methods predict this compound’s pharmacokinetic properties?
Q. Advanced
- LogP : Predict ~3.2 (Schrödinger QikProp) due to -CF3 and -Cl groups .
- Metabolism : CYP3A4-mediated oxidation of the ethyl group (MetaSite modeling) .
- Solubility : ~0.1 mg/mL in water (COSMO-RS), necessitating DMSO for in vitro studies .
How to optimize crystallization for SCXRD analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
